molecular formula C33H58N8O9 B14242398 L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- CAS No. 503844-17-5

L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl-

Katalognummer: B14242398
CAS-Nummer: 503844-17-5
Molekulargewicht: 710.9 g/mol
InChI-Schlüssel: XKKNBBTUCGYXCM-HXDUVXNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- is a peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves the stepwise coupling of amino acids using peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) to prevent unwanted reactions .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or LPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes repeated cycles of deprotection, coupling, and washing to build the peptide chain. After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). Reaction conditions vary depending on the desired modification, typically involving controlled pH and temperature .

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and metabolic processes. For instance, it may modulate the activity of heat shock proteins (HSPs) and antioxidant systems, contributing to its protective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Known for its neuroprotective properties.

Uniqueness

L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- stands out due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications. Its stability and ability to modulate various cellular processes make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

503844-17-5

Molekularformel

C33H58N8O9

Molekulargewicht

710.9 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H58N8O9/c1-16(2)14-22(39-31(47)26(35)18(5)6)29(45)37-19(7)27(43)36-20(8)28(44)40-23(15-17(3)4)32(48)41-13-9-10-24(41)30(46)38-21(33(49)50)11-12-25(34)42/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,43)(H,37,45)(H,38,46)(H,39,47)(H,40,44)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1

InChI-Schlüssel

XKKNBBTUCGYXCM-HXDUVXNTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.